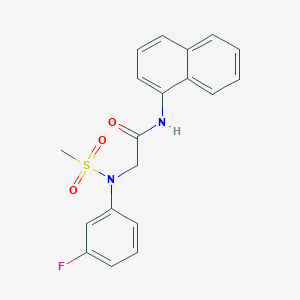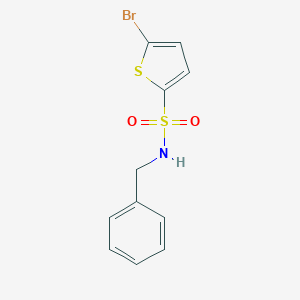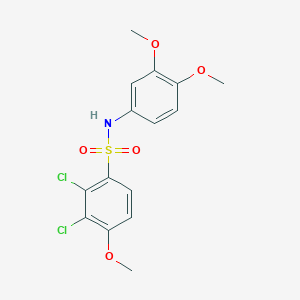![molecular formula C27H24N2O3S B296967 N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296967.png)
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as BMS-986001, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their aberrant function has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. In
作用机制
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide binds to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and other transcriptional coactivators. This results in the inhibition of BET protein-mediated transcriptional activation and repression, leading to the downregulation of target genes involved in various disease pathways.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth and metastasis in animal models. In addition, BET inhibitors have been shown to modulate immune cell function and cytokine production, leading to the attenuation of inflammation in various disease models. Moreover, BET inhibitors have been shown to modulate cardiac gene expression and protect against myocardial infarction and heart failure in animal models.
实验室实验的优点和局限性
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages as a research tool, including its high potency and selectivity for BET proteins, as well as its favorable pharmacokinetic properties. However, it also has some limitations, including its relatively low solubility and stability in aqueous solutions, which may affect its bioavailability and reproducibility in experiments.
未来方向
There are several potential future directions for the research and development of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide. One area of interest is the identification of biomarkers that can predict response to BET inhibitors in cancer patients, which may help to guide patient selection and treatment strategies. Another area of interest is the combination of BET inhibitors with other anticancer agents, such as immunotherapies or targeted therapies, to enhance their efficacy and overcome resistance mechanisms. Moreover, BET inhibitors may have potential applications in other disease areas, such as neurodegenerative disorders or viral infections, which warrant further investigation.
合成方法
The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide involves the reaction of N-(1,1'-biphenyl)-2-yl-2-chloroacetamide with 4-methyl(phenylsulfonyl)aniline in the presence of a base, such as potassium carbonate or sodium hydride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to give the final product. The overall yield of the synthesis is around 50%.
科学研究应用
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET inhibitors have shown promising results in preclinical studies and early-phase clinical trials, particularly in hematological malignancies such as leukemia and lymphoma. N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has demonstrated potent antiproliferative and proapoptotic effects in cancer cell lines and animal models, and has been shown to synergize with other anticancer agents.
In addition to cancer, BET inhibitors have also been investigated for their anti-inflammatory and cardioprotective effects. BET proteins are involved in the regulation of inflammatory gene expression, and their inhibition has been shown to attenuate inflammation in various disease models, including asthma, rheumatoid arthritis, and sepsis. Moreover, BET inhibitors have been shown to protect against myocardial infarction and heart failure in animal models, possibly through the modulation of cardiac gene expression.
属性
分子式 |
C27H24N2O3S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H24N2O3S/c1-21-16-18-23(19-17-21)29(33(31,32)24-12-6-3-7-13-24)20-27(30)28-26-15-9-8-14-25(26)22-10-4-2-5-11-22/h2-19H,20H2,1H3,(H,28,30) |
InChI 键 |
XIRWXBKMNXUTRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B296884.png)
![1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B296885.png)
![N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296886.png)
![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296887.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296888.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296889.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B296890.png)
![N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide](/img/structure/B296894.png)


![N-butyl-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296903.png)
![N-cyclopentyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide](/img/structure/B296904.png)
![N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296906.png)
